![molecular formula C27H34O7 B12098244 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This complex compound has a lengthy name, but let’s break it down It consists of several functional groups and rings
Structure: The compound’s structure comprises a furo[2,3-d][1,3]dioxole core, which is a fused ring system containing two oxygen atoms.
准备方法
Synthetic Routes::
Method 1: One synthetic route involves the cyclization of suitable precursors containing the necessary functional groups. For example, starting from appropriately substituted phenols and aldehydes, the furo[2,3-d][1,3]dioxole ring can be formed.
Method 2: Another approach is the intramolecular cyclization of a precursor with a leaving group, leading to the desired compound.
- These reactions typically occur under anhydrous conditions using Lewis acids or other catalysts.
- Solvents like dichloromethane or tetrahydrofuran are commonly employed.
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization for yield, purity, and safety is crucial.
化学反应分析
Types of Reactions::
Oxidation: The compound may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify the substituents.
Substitution: Substituents can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., alkoxides, amines) can replace functional groups.
- The specific products depend on the reaction conditions and regioselectivity.
科学研究应用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
作用机制
- The compound’s mechanism of action likely involves binding to specific receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
相似化合物的比较
- Similar compounds include other furo[2,3-d][1,3]dioxoles or phenylmethoxy-substituted derivatives.
- Its uniqueness lies in the combination of multiple functional groups.
属性
分子式 |
C27H34O7 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C27H34O7/c1-25(2)30-17-21(31-25)27(18-28-15-19-11-7-5-8-12-19)23(29-16-20-13-9-6-10-14-20)22-24(34-27)33-26(3,4)32-22/h5-14,21-24H,15-18H2,1-4H3 |
InChI 键 |
HVGKQFCVYATGKM-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C2(C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


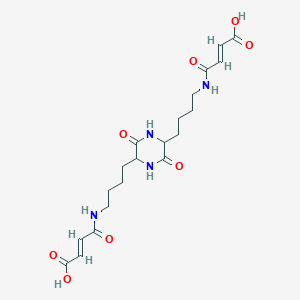
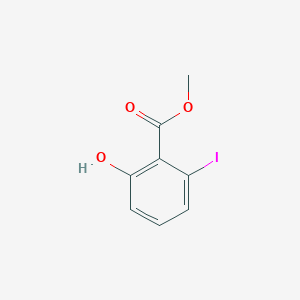
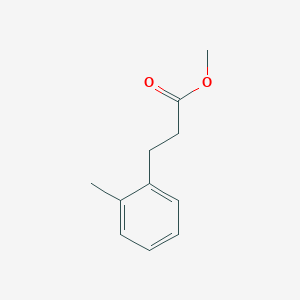



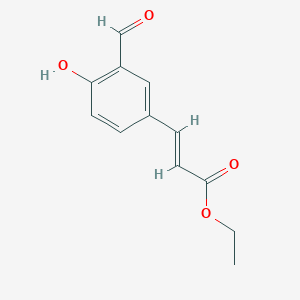
![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
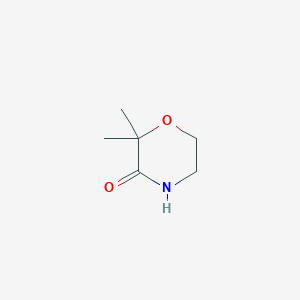
![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)

